4-Iodo-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, can be accomplished through several methods. A notable approach involves the intermolecular cyclization reaction of 2-iodoanilines with nitriles, proceeding without the need for transition metals or ligands, using potassium tert-butoxide as the base. This method allows for the synthesis of a variety of substituted benzimidazole derivatives (Shi-Kai Xiang et al., 2013). Additionally, copper-catalyzed, one-pot, three-component synthesis involving 2-haloanilines, aldehydes, and NaN(3) has been developed, showcasing good yields and functional group tolerance (Yong Kim et al., 2011).
Scientific Research Applications
DNA Topoisomerase Inhibition : 1H-Benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, have been studied for their ability to inhibit mammalian type I DNA topoisomerase activity. This is significant for cancer research as topoisomerases are enzymes involved in DNA replication (Alpan, Gunes, & Topçu, 2007).
Antitumor and Antimicrobial Activities : Palladium (II) and Platinum (II) complexes of benzimidazole derivatives, including those with 4-Iodo-1H-benzimidazole, have been synthesized and tested for their cytotoxic activities against various cancer cell lines and their antibacterial effects on multiple bacterial strains (Mansour & Abdel-Ghani, 2015).
Fungicide and Anthelminthic Activities : Benzimidazoles, including 4-Iodo-1H-benzimidazole, are known for their fungicidal and anthelminthic properties. They function by inhibiting microtubule assembly, which is crucial for cell division in fungi and parasitic worms (Davidse, 1986).
Corrosion Inhibition : Derivatives of benzimidazole, such as 1-butyl-3-methyl-1H-benzimidazolium iodide, have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. These compounds show potential for protecting metals against corrosion (Zheng et al., 2014).
DNA Repair Enzyme Inhibition : Benzimidazole derivatives have been identified as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This is relevant in the development of cancer therapies as inhibiting PARP can enhance the effectiveness of certain chemotherapy drugs (White et al., 2000).
Antimycobacterial Activity : Novel benzimidazole-based compounds have been developed targeting DprE1 inhibitors, showing promising antimycobacterial activity. These compounds have potential in the treatment of tuberculosis (R et al., 2019).
Antiviral and Antifungal Activities : Certain 5-substituted derivatives of benzimidazole, including those with 4-Iodo-1H-benzimidazole, have shown efficacy against various bacterial and fungal strains, highlighting their potential in treating infections (Vasić et al., 2014).
HIV-1 Reverse Transcriptase Inhibition : Benzimidazole carboxamides, such as 2-aryl-substituted benzimidazoles, have been explored as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV-1. These compounds are significant in the development of new treatments for HIV/AIDS (Roth et al., 1997).
Antibacterial Agents : Benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, have been recognized for their antibacterial properties. Their structural similarity to naturally occurring nucleotides allows them to interact effectively with biopolymers in living systems, making them attractive candidates for new antibacterial drugs (Song & Ma, 2016).
Protein Kinase Inhibition : Benzimidazole scaffolds have been used to develop various enzyme inhibitors, including protein kinase inhibitors. These inhibitors are useful in therapeutic applications, particularly in cancer treatment, due to their capacity to interact with different proteins and enzymes (Singla, Luxami, & Paul, 2014).
Safety And Hazards
4-Iodo-1H-benzimidazole is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332;H319 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Imidazole compounds, including 4-Iodo-1H-benzimidazole, have been the focus of recent research due to their broad range of applications . They are key components to functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
4-iodo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBHUHLLQSMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610752 | |
Record name | 4-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1H-benzimidazole | |
CAS RN |
51288-04-1 | |
Record name | 4-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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